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7-Iodo-6-methyl-2,3-dihydroinden-1-one

Cat. No.: B11848543
M. Wt: 272.08 g/mol
InChI Key: PVCYYNGSFIUMPJ-UHFFFAOYSA-N
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Description

Contextual Significance of Dihydroinden-1-one Scaffolds as Synthetic Intermediates

The dihydroinden-1-one, or indanone, scaffold is a cornerstone in synthetic organic chemistry due to its prevalence in a wide range of biologically active molecules and natural products. researchgate.netnih.gov This structural motif is not merely a terminal target but a versatile synthetic intermediate that provides a rigid framework for the construction of more complex molecular architectures. mdpi.com Medicinal chemists have frequently exploited the indanone core to develop therapeutics for diverse conditions. Notable examples include drugs for diabetes, serotonin (B10506) receptor agonists, and analogs of the HIV reverse transcriptase inhibitor carbovir. mdpi.com

The significance of indanones is further highlighted by their role in the synthesis of neuroprotective agents. nih.gov For instance, Donepezil, a key medication for the treatment of Alzheimer's disease, is derived from an indanone structure. nih.gov The ability of the indanone framework to be readily functionalized allows for the fine-tuning of pharmacological properties, making it a recurring theme in drug discovery programs. mdpi.combeilstein-journals.org As such, indanone derivatives are considered "broad spectrum intermediates" that enable the diversification of drug candidates and the exploration of new chemical space. mdpi.com

The Influence of Halogenation and Alkylation Patterns on Indanone Reactivity

The chemical reactivity of the indanone scaffold can be precisely modulated through the introduction of substituents on its aromatic ring. The specific pattern of halogenation and alkylation in 7-Iodo-6-methyl-2,3-dihydroinden-1-one imparts a unique set of chemical properties that are highly advantageous for synthetic applications.

Halogenation: The presence of an iodine atom at the 7-position is particularly significant. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodine an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. mt.commdpi.com This opens up a vast number of possibilities for further molecular elaboration. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed to introduce new aryl, alkynyl, vinyl, or amino groups at this position, respectively. This reactivity transforms the iodoindanone from a simple building block into a versatile platform for constructing complex molecular libraries.

Alkylation: The methyl group at the 6-position also plays a crucial role. As an alkyl group, it has an electron-donating effect on the aromatic ring through induction and hyperconjugation. This increases the electron density of the ring, potentially influencing the rates and regioselectivity of subsequent electrophilic aromatic substitution reactions. Furthermore, the steric bulk of the methyl group, although modest, can direct incoming reagents to other available positions on the ring or influence the conformational preferences of the molecule.

Table 1: Influence of Substituents on the Reactivity of the Indanone Core
SubstituentPositionPrimary Influence on ReactivityKey Synthetic Applications
Iodo (-I)7Serves as an excellent leaving group. Activates the position for metal-catalyzed cross-coupling.Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig reactions for C-C and C-N bond formation.
Methyl (-CH3)6Electron-donating group, activating the aromatic ring. Exerts steric influence on adjacent positions.Modulates regioselectivity in electrophilic aromatic substitution; fine-tunes electronic properties.

Overview of Emerging Research Areas Pertaining to Functionalized Indanone Systems

Research involving functionalized indanone systems continues to evolve, pushing the boundaries of synthetic chemistry and molecular science. One major area of focus is the development of novel and more efficient synthetic methodologies to access these scaffolds. researchgate.netorganic-chemistry.org This includes the use of environmentally benign catalysts, the development of asymmetric syntheses to produce enantiomerically pure indanones, and the application of C-H activation strategies to functionalize the indanone core in a step-economical fashion. organic-chemistry.orgrsc.org

In medicinal chemistry, there is a growing interest in using functionalized indanones as chemical probes to study complex biological processes. nih.gov Their rigid structure makes them ideal for designing specific inhibitors for enzymes such as monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govbeilstein-journals.org Highly substituted indanones, like this compound, are particularly valuable in this context. They serve as "remarkably flexible springboard[s]" for creating diverse libraries of compounds that can be screened for biological activity, accelerating the discovery of new therapeutic leads. mdpi.com

Furthermore, the unique electronic and photophysical properties of certain indanone derivatives have led to their exploration in materials science. Functionalized indane-1,3-diones, which are structurally related to indanones, are being investigated for applications in organic electronics, photopolymerization, and optical sensing. nih.gov The principles guiding the design of these materials often rely on the same concepts of substituent effects that govern the reactivity of compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO B11848543 7-Iodo-6-methyl-2,3-dihydroinden-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

7-iodo-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3

InChI Key

PVCYYNGSFIUMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)I

Origin of Product

United States

Synthetic Methodologies for the 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One Scaffold

Strategies Involving Regioselective Functionalization of Indanone Precursors

This approach begins with a dihydroinden-1-one scaffold and introduces the iodo and methyl groups in separate, controlled steps. The success of this strategy hinges on the ability to direct the incoming functional groups to the desired positions on the aromatic ring, overcoming challenges posed by the combined directing effects of the existing substituents.

Direct Iodination Approaches for Dihydroinden-1-one Systems

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring of a 6-methyl-2,3-dihydroinden-1-one precursor with an iodine atom. This method is conceptually straightforward but presents significant regioselectivity challenges. The aromatic ring of the precursor is influenced by two directing groups: the ortho-, para-directing methyl group at the C6 position and the meta-directing acyl group (the ketone) of the indanone ring. These competing influences can lead to a mixture of iodinated isomers, complicating purification and reducing the yield of the desired 7-iodo product.

Common reagents for electrophilic iodination of activated aromatic rings include N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid, or molecular iodine with an oxidizing agent. d-nb.infoorganic-chemistry.org Research into the direct iodination of similar aryl alkyl ketones has shown that under certain oxidative conditions (e.g., I₂/H₂O₂), iodination can preferentially occur at the α-carbon next to the carbonyl group rather than on the aromatic ring, further complicating this synthetic route. mdpi.com Achieving high selectivity for the C7 position would require a carefully optimized system that can overcome the inherent electronic and steric factors. d-nb.infomdpi.com

Table 1: General Conditions for Direct Iodination of Activated Arenes

Iodinating Reagent Catalyst/Co-reagent Typical Solvent Key Challenge
N-Iodosuccinimide (NIS) Trifluoroacetic Acid Acetonitrile Poor regioselectivity
Iodine (I₂) 30% Hydrogen Peroxide Solvent-free Side reaction at α-carbon

Selective Methylation Techniques for Indanone Ring Systems

An alternative functionalization strategy involves starting with a 7-iodo-2,3-dihydroinden-1-one precursor and introducing the methyl group at the C6 position. The classical method for this transformation is the Friedel-Crafts alkylation, which typically employs an alkyl halide (e.g., methyl chloride) and a strong Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com

However, this approach also faces regioselectivity hurdles. The indanone precursor contains a deactivating acyl group (meta-directing) and a weakly deactivating but ortho-, para-directing iodo group. The combination of these effects can result in methylation at various positions on the ring. Furthermore, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements, although the latter is not a concern when introducing a simple methyl group. Modern approaches leveraging highly reactive "superelectrophilic" methylating reagents in superacid media have been explored to alter innate substituent effects, but controlling the reaction to achieve selective C6 methylation on a complex indanone remains a significant synthetic challenge. researchgate.net

Transformations from Aminated or Other Functionalized Precursors (e.g., Diazotization-Iodination)

A highly reliable and regioselective method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer-type diazotization-iodination sequence. nih.gov This process begins with a precursor that already has the methyl group and an amino group at the desired positions, namely 7-amino-6-methyl-2,3-dihydroinden-1-one.

The synthesis proceeds in two main stages:

Diazotization: The primary aromatic amine is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt.

Iodination: The resulting diazonium salt solution is then treated with an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to yield the target aryl iodide with high regiochemical fidelity.

This methodology avoids the regioselectivity problems associated with direct electrophilic substitution, as the position of the iodine is predetermined by the initial placement of the amino group. A similar transformation of 7-amino-2,3-dihydro-1H-inden-1-one to 7-iodo-1-indanone proceeds effectively, underscoring the viability of this route for the synthesis of the title compound.

Table 2: Representative Diazotization-Iodination Reaction

Precursor Reagents Conditions Product

Cyclization Reactions for the Construction of the Dihydroinden-1-one Core

This strategy builds the indanone ring system from a simpler, appropriately substituted aromatic precursor. These methods, often catalyzed by transition metals, are powerful tools for forming the crucial five-membered ring of the indanone core.

Palladium-Catalyzed Carbonylative Cyclization Pathways of Aryl Iodides for Indanone Formation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Carbonylative cyclization provides a direct route to cyclic ketones, including indanones, from readily available starting materials. researchgate.net In a potential synthesis of 7-iodo-6-methyl-2,3-dihydroinden-1-one, the reaction would likely start with a precursor such as 1-allyl-3-iodo-4-methylbenzene or 1-(2-bromovinyl)-3-iodo-4-methylbenzene.

The general process involves the reaction of the aryl halide precursor with carbon monoxide (CO) in the presence of a palladium catalyst. The catalytic cycle typically includes an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination and insertion of carbon monoxide to form an acyl-palladium intermediate. Subsequent intramolecular insertion of the alkene (or alkyne) moiety into the acyl-palladium bond, followed by reductive elimination, generates the indanone ring system and regenerates the active palladium catalyst. researchgate.netresearchgate.net The choice of ligands, CO source (e.g., CO gas or a CO-releasing molecule), and reaction conditions can be tuned to control the efficiency and selectivity of the cyclization. researchgate.net

Table 3: General Components for Palladium-Catalyzed Carbonylative Indanone Synthesis

Component Examples Purpose
Precursor o-Halogenated allylbenzene (B44316) or vinylbenzene Aromatic backbone and cyclization partner
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ Facilitates C-C and C-CO bond formation
Ligand PPh₃, dppp Stabilizes catalyst, modulates reactivity
CO Source CO gas, Mo(CO)₆ Provides the carbonyl carbon of the ketone

Rhodium-Catalyzed Annulation Reactions for Indanone Synthesis

Rhodium-catalyzed annulation reactions, particularly those involving C-H activation, have emerged as powerful methods for constructing cyclic systems. oup.com These reactions can be used to synthesize indanones by forming the five-membered ring onto a pre-functionalized benzene (B151609) derivative. nih.govacs.org

For the synthesis of this compound, a plausible strategy would involve the reaction of an iodo- and methyl-substituted benzoyl derivative (such as a benzoylcarbazole or an arylnitrone) with an alkyne. oup.comnih.gov The rhodium catalyst, often a Rh(III) species like [Cp*RhCl₂]₂, facilitates the ortho-C-H activation of the benzene ring, directed by the carbonyl-containing group. This is followed by insertion of the alkyne and subsequent reductive elimination to forge the new ring, yielding the indanone product. nih.govacs.org This approach offers high atom economy and can tolerate a variety of functional groups.

Table 4: General Components for Rhodium-Catalyzed Annulation for Indanone Synthesis

Component Examples Purpose
Aromatic Precursor Benzoyl derivative, Arylnitrone, Benzaldehyde Provides aromatic core and directing group
Coupling Partner Internal or terminal alkyne Forms the C2-C3 bond of the indanone
Catalyst [Cp*RhCl₂]₂, [Rh(cod)Cl]₂ C-H activation and annulation
Additive/Oxidant AgSbF₆, Cu(OAc)₂ Co-catalyst or re-oxidant for catalytic cycle

Intramolecular Friedel-Crafts Type Cyclizations and Related Methodologies

A primary and well-established method for the synthesis of the indanone core is through intramolecular Friedel-Crafts cyclization. masterorganicchemistry.comnih.gov This reaction typically involves the cyclization of a 3-phenylpropanoic acid derivative or its corresponding acyl halide. For the synthesis of this compound, a plausible precursor would be 3-(3-iodo-4-methylphenyl)propanoic acid.

The cyclization is generally promoted by a strong acid, which facilitates the formation of an acylium ion intermediate that then attacks the aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com Common reagents used to effect this transformation include polyphosphoric acid (PPA), sulfuric acid, or a combination of a Lewis acid like aluminum chloride (AlCl₃) with the corresponding acyl chloride. beilstein-journals.orgrsc.org

The general mechanism for the acid-catalyzed cyclization of a substituted 3-phenylpropanoic acid is depicted below:

Scheme 1: General Intramolecular Friedel-Crafts Acylation for Indanone Synthesis (Note: This is a generalized scheme; a specific scheme for the target molecule is hypothetical)

The success of this reaction is highly dependent on the nature and position of the substituents on the aromatic ring. In the case of 3-(3-iodo-4-methylphenyl)propanoic acid, the electron-donating nature of the methyl group would activate the ring towards electrophilic substitution, while the bulky iodo group could exert steric hindrance. The cyclization is expected to occur at the position ortho to the alkyl chain and meta to the methyl group, leading to the desired 7-iodo-6-methyl substitution pattern.

Alternative methodologies related to Friedel-Crafts reactions include the use of dicarboxylic acid anhydrides or their corresponding acid chlorides in the presence of a Lewis acid catalyst. scilit.com These reactions can also be used to construct the indanone skeleton, often with high efficiency.

A hypothetical reaction scheme for the synthesis of this compound via this method is presented below:

Table 1: Hypothetical Reaction Conditions for Intramolecular Friedel-Crafts Cyclization This data is illustrative and based on typical conditions for similar reactions.

EntryPrecursorReagents and ConditionsHypothetical Yield (%)Reference Analogy
13-(3-iodo-4-methylphenyl)propanoic acidPolyphosphoric acid (PPA), 100 °C, 2 h75 beilstein-journals.orgresearchgate.net
23-(3-iodo-4-methylphenyl)propanoyl chlorideAlCl₃, CH₂Cl₂, 0 °C to rt, 3 h80 rsc.org
33-(3-iodo-4-methylphenyl)propanoic acidTriflic acid (CF₃SO₃H), CH₂Cl₂, rt, 1 h85 nih.gov

Development of Stereoselective Synthesis for Chiral this compound

While the core structure of this compound is achiral, the introduction of a substituent at the 2- or 3-position of the indanone ring would create a chiral center. The development of stereoselective methods to synthesize such chiral derivatives is a burgeoning area of research.

Asymmetric synthesis of substituted indanones can be approached in several ways. One common strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, a chiral catalyst can be employed to facilitate an enantioselective transformation.

For instance, a stereoselective Michael addition to a substituted chalcone, followed by an intramolecular Friedel-Crafts reaction, could be a viable route to chiral indanones. While specific literature on the stereoselective synthesis of this compound is not available, general principles of asymmetric catalysis can be applied. nih.gov

Another approach could involve the kinetic resolution of a racemic mixture of a chiral precursor to the target molecule. This would allow for the separation of enantiomers, providing access to optically pure material.

Exploration of Sustainable and Efficient Synthetic Routes to this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This includes the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste.

For the synthesis of this compound, several avenues for improving the sustainability of the synthesis can be explored. The traditional Friedel-Crafts reaction often employs stoichiometric amounts of Lewis acids, which can generate significant amounts of waste. The development of catalytic Friedel-Crafts reactions, using recyclable catalysts, would be a significant improvement. beilstein-journals.orgresearchgate.net

Furthermore, the use of microwave-assisted organic synthesis could potentially shorten reaction times and improve yields for the cyclization step. Microwave heating has been shown to be effective in a variety of organic transformations, including the synthesis of heterocyclic compounds.

Another area of exploration is the use of solid acid catalysts for the Friedel-Crafts reaction. These catalysts are often more environmentally benign than traditional Lewis acids and can be easily separated from the reaction mixture and reused.

Table 2: Comparison of Traditional vs. Potentially Sustainable Synthetic Approaches

AspectTraditional MethodPotential Sustainable Alternative
CatalystStoichiometric AlCl₃ or strong acidsCatalytic amounts of recyclable Lewis acids or solid acids
SolventChlorinated solvents (e.g., CH₂Cl₂)Greener solvents or solvent-free conditions
Energy InputConventional heatingMicrowave irradiation
Atom EconomyCan be moderate due to byproductsImproved through catalytic and more selective reactions

Chemical Reactivity and Advanced Transformations of 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One

Reactions Involving the Dihydroinden-1-one Ketone Functionality

The carbonyl group at the 1-position of the indanone scaffold is a primary site for a variety of chemical modifications, including reduction, oxidation, and nucleophilic addition reactions.

The ketone functionality of 7-iodo-6-methyl-2,3-dihydroinden-1-one can be selectively reduced to the corresponding alcohol, 7-iodo-6-methyl-2,3-dihydroinden-1-ol, using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, offering high chemoselectivity for the carbonyl group while leaving the aryl iodide and methyl functionalities intact. beilstein-journals.org

Conversely, oxidation of the cyclic ketone can lead to ring-opening and the formation of a dicarboxylic acid, although this transformation is less common. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. researchgate.net This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Table 1: Selective Reduction and Oxidation of the Carbonyl Group

TransformationReagent(s)Product
ReductionSodium Borohydride (NaBH₄)7-Iodo-6-methyl-2,3-dihydroinden-1-ol
Oxidation (Baeyer-Villiger)m-Chloroperoxybenzoic acid (m-CPBA)8-Iodo-7-methyl-3,4-dihydro-1H-isochromen-3-one

The electrophilic nature of the carbonyl carbon allows for a variety of nucleophilic addition and condensation reactions. For instance, the Wittig reaction provides a means to convert the ketone into an exocyclic alkene. This reaction involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene (B1212753) group at the 1-position.

Furthermore, the ketone can undergo condensation reactions with active methylene compounds, such as malononitrile, in a Knoevenagel condensation. researchgate.net This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond and the introduction of a dinitrile functionality. A related compound, 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, has been reported, indicating the feasibility of this transformation. nih.gov

Table 2: Nucleophilic Addition and Condensation Reactions

Reaction TypeReagent(s)Product
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)7-Iodo-6-methyl-1-methylene-2,3-dihydro-1H-indene
Knoevenagel CondensationMalononitrile, Piperidine (catalyst)2-(7-Iodo-6-methyl-1-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The aryl iodide functionality of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. iium.edu.my This allows for the introduction of a new aryl or vinyl group at the 7-position.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene, such as an acrylate, in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the extension of the carbon chain.

Stille Reaction: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl iodide, again catalyzed by a palladium complex. mnstate.edu

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalystBaseProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃6-Methyl-7-phenyl-2,3-dihydroinden-1-one
HeckMethyl acrylatePd(OAc)₂Et₃NMethyl (E)-3-(6-methyl-1-oxo-2,3-dihydro-1H-inden-7-yl)acrylate
StilleTributyl(vinyl)stannanePd(PPh₃)₄-6-Methyl-7-vinyl-2,3-dihydroinden-1-one

While less common than cross-coupling reactions for aryl iodides, nucleophilic aromatic substitution (SNAAr) can occur under certain conditions, particularly with strong nucleophiles. The presence of the electron-withdrawing ketone group can activate the aromatic ring towards nucleophilic attack. For example, reaction with nitrogen nucleophiles, such as amines or azides, can lead to the displacement of the iodide.

Table 4: Nucleophilic Aromatic Substitution

NucleophileReagentProduct
AmineAmmonia (in the presence of a copper catalyst)7-Amino-6-methyl-2,3-dihydroinden-1-one
AzideSodium azide7-Azido-6-methyl-2,3-dihydroinden-1-one

Chemical Modifications and Functionalization at the Methyl Group

The methyl group attached to the aromatic ring at the 6-position is also amenable to chemical modification, primarily through reactions involving the benzylic position.

One common transformation is free-radical bromination of the benzylic position using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This yields the corresponding bromomethyl derivative, which is a versatile intermediate for further functionalization.

The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under harsh conditions. More controlled oxidation to the corresponding aldehyde can be achieved using milder reagents.

Table 5: Functionalization at the Methyl Group

TransformationReagent(s)Product
Benzylic BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide6-(Bromomethyl)-7-iodo-2,3-dihydroinden-1-one
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)7-Iodo-1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid

Ring System Modulations and Rearrangement Processes

The dihydroindenone core of this compound is a versatile scaffold that can theoretically undergo a variety of ring system modulations and rearrangement processes. These transformations are of significant interest in synthetic chemistry for the construction of complex polycyclic and heterocyclic frameworks.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.org The dihydroindenone system, containing both π-bonds and σ-bonds, has the potential to participate in several types of pericyclic reactions, including cycloadditions.

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org In the context of this compound, the α,β-unsaturated ketone moiety can act as a dienophile in Diels-Alder reactions or as a participant in other cycloaddition processes such as [2+2] cycloadditions.

Diels-Alder Reactions: The double bond of the enone system in this compound is electron-deficient due to the electron-withdrawing effect of the carbonyl group. This makes it a suitable dienophile for reactions with electron-rich dienes. The regioselectivity and stereoselectivity of such hypothetical Diels-Alder reactions would be influenced by the steric hindrance of the methyl group and the electronic effects of the iodo and methyl substituents on the aromatic ring.

Hypothetical Diels-Alder Reaction Data

DieneDienophilePredicted Product StereochemistryPotential Catalyst
2,3-Dimethyl-1,3-butadieneThis compoundEndoLewis Acid (e.g., AlCl₃)
CyclopentadieneThis compoundEndoThermal
Danishefsky's DieneThis compoundRegio- and stereoselectiveLewis Acid (e.g., ZnCl₂)

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are another possibility for the enone functionality. Irradiation with UV light could lead to the formation of a cyclobutane (B1203170) ring through dimerization or reaction with another alkene. The regiochemistry of such reactions would be dictated by the stability of the diradical intermediates formed upon photoexcitation.

Functionalized indanones can undergo a variety of photochemical and thermal rearrangements, leading to interesting and often complex molecular architectures. These reactions are typically initiated by the absorption of light or heat, which provides the energy needed to overcome the activation barrier for the rearrangement.

Photochemical Rearrangements: Upon absorption of UV light, the carbonyl group of this compound can be excited to a higher energy state. nih.gov This excited state can then undergo various transformations. One common photochemical reaction of cyclic ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. This intermediate can then undergo further reactions, such as decarbonylation or intramolecular hydrogen abstraction, to yield rearranged products.

Another potential photochemical pathway is the oxa-di-π-methane rearrangement, which is characteristic of β,γ-unsaturated ketones. While the starting compound is an α,β-unsaturated ketone, photochemical isomerization to a β,γ-unsaturated intermediate could potentially open up this reaction pathway, leading to the formation of a bicyclo[2.1.0]pentan-2-one derivative. The feasibility of such a rearrangement would depend on the specific reaction conditions and the photophysical properties of the molecule.

Thermal Rearrangements: Thermal rearrangements of indanone systems are less common but can be induced under high-temperature conditions. One possibility is a Nazarov-type cyclization if a suitable dienyl ketone precursor derived from the indanone were synthesized. nih.gov Additionally, the presence of the iodo substituent offers a handle for transition-metal-catalyzed reactions that could involve rearrangement of the carbon skeleton. For instance, palladium-catalyzed cross-coupling reactions could be followed by intramolecular rearrangements to form more complex polycyclic systems. The Beckmann rearrangement of the corresponding oxime derivative of this compound could also be a viable pathway for ring expansion to form nitrogen-containing heterocyclic systems. researchgate.netscielo.br

Hypothetical Rearrangement Reaction Data

Reaction TypeInitiatorKey IntermediatePotential Product Class
Norrish Type I CleavageUV LightAcyl-alkyl diradicalUnsaturated aldehydes, cyclic ethers
Oxa-di-π-methane RearrangementUV LightDiradical intermediatesBicyclic ketones
Beckmann RearrangementAcidNitrilium ionLactams (e.g., quinolinone derivatives)

Mechanistic Investigations in the Chemistry of 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One

Elucidation of Reaction Mechanisms for Key Synthetic Pathways

While specific, in-depth mechanistic studies for the synthesis of 7-Iodo-6-methyl-2,3-dihydroinden-1-one are not prominently documented, the common synthetic routes allow for postulation of the underlying mechanisms. A frequent pathway involves the Sandmeyer-type reaction starting from an amino-substituted methyl-dihydroindenone. chemicalbook.com

Postulated Mechanistic Steps:

Diazotization: The synthesis likely begins with the diazotization of a corresponding 7-amino-6-methyl-2,3-dihydroinden-1-one precursor. In this step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Iodide Substitution: The diazonium group is an excellent leaving group (releasing N₂ gas). The subsequent introduction of an iodide source, such as potassium iodide, leads to a nucleophilic aromatic substitution reaction where the iodide ion displaces the diazonium group to yield the final 7-iodo product.

The driving force for this second step is the highly favorable thermodynamics associated with the release of nitrogen gas.

Kinetic Studies of Stereoselective and Regioselective Transformations

Comprehensive kinetic studies detailing the stereoselective and regioselective transformations of this compound have not been identified in the surveyed literature. Such studies would be essential to quantify the rates of reaction at different sites of the molecule and to understand the energy barriers associated with the formation of various stereoisomers.

For a complete understanding, kinetic data would need to be collected for reactions such as:

Enolate Formation and Subsequent Reactions: The rate of deprotonation at the C2 position to form an enolate, and the kinetics of this enolate's reaction with various electrophiles.

Nucleophilic Addition to the Carbonyl Group: Kinetic analysis of the addition of nucleophiles to the C1 ketone, which could proceed stereoselectively depending on the reagents and conditions.

Without experimental data, any discussion on the kinetics remains speculative.

Analysis of Transition States and Reaction Pathway Mapping

Detailed computational analysis, including transition state calculations and reaction pathway mapping for reactions involving this compound, is not available in the public domain. Such analyses are crucial for a deep understanding of reaction mechanisms at a molecular level.

Areas for Potential Computational Study:

Transition State Geometries: Mapping the transition state structures for key reactions, such as substitutions at the aromatic ring or additions to the carbonyl group, would reveal the precise atomic arrangements at the peak of the energy barrier.

Activation Energy Calculations: Determining the activation energies for different potential reaction pathways would provide a theoretical basis for predicting the major products and understanding the regioselectivity and stereoselectivity observed in practice.

These computational approaches would offer significant insights but require dedicated research that does not appear to have been published. youtube.comyoutube.com

The Role of Iodine and Methyl Substituents in Directing Reactivity

The reactivity of the this compound framework is significantly influenced by the electronic and steric effects of the iodine and methyl substituents on the aromatic ring.

Iodine Substituent:

Leaving Group Ability: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making iodine a good leaving group in nucleophilic aromatic substitution reactions and in the formation of organometallic reagents.

Methyl Substituent:

Electronic Effects: The methyl group at the C6 position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect activates the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted ring.

Steric Effects: The methyl group provides steric hindrance, which can influence the regioselectivity of reactions by blocking access to the adjacent C5 and C7 positions for bulky reagents.

The presence of these substituents also influences the reactivity of the indenone core:

Carbonyl Reactivity: The electronic effects of the ring substituents can be transmitted to the carbonyl group, subtly modifying its electrophilicity.

Enolate Formation: The acidity of the α-protons at the C2 position is also influenced by these substituents, which in turn affects the ease of enolate formation.

A summary of the expected directing effects of the substituents is presented in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionSteric Hindrance
IodineC7-I (Withdrawing)+R (Donating)Deactivating, Ortho/Para directingModerate
MethylC6+I (Donating)HyperconjugationActivating, Ortho/Para directingModerate

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 7-Iodo-6-methyl-2,3-dihydroinden-1-one can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl protons. The aromatic region would likely display two singlets, corresponding to the protons at the C4 and C5 positions. The aliphatic protons at C2 and C3 typically appear as two triplets due to coupling with each other. The methyl group at C6 would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization. The spectrum for this compound would be expected to show ten distinct carbon signals. Key signals include the carbonyl carbon (C1) at a significantly downfield shift (typically >200 ppm), aromatic carbons, two aliphatic carbons (C2 and C3), and the methyl carbon.

The following tables provide predicted NMR data based on the analysis of structurally similar compounds, such as 6-methyl-1-indanone (B1306188) and other substituted indanones. nih.gov

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~ 3.1 Triplet ~ 6.0
H-3 ~ 2.7 Triplet ~ 6.0
H-4 ~ 7.6 Singlet -
H-5 ~ 7.4 Singlet -

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 (C=O) ~ 205
C2 (-CH₂-) ~ 36
C3 (-CH₂-) ~ 26
C3a ~ 138
C4 ~ 128
C5 ~ 130
C6 ~ 145
C7 ~ 95
C7a ~ 155

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula: C₁₀H₉IO), HRMS can confirm this composition by providing an experimental mass that matches the theoretical exact mass. nih.govmdpi.com

The theoretical monoisotopic mass of C₁₀H₉IO is approximately 283.970 g/mol . An HRMS measurement providing a value within a few parts per million (ppm) of this theoretical mass would serve as strong evidence for the compound's elemental formula. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk Upon ionization, the molecular ion [M]⁺• can undergo characteristic fragmentation. For this particular structure, key fragmentation pathways would likely include:

Loss of CO: A neutral loss of 28 Da (carbon monoxide) is a hallmark of ketones, leading to a fragment ion at m/z ~256.

Loss of Iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (127 Da), producing an ion at m/z ~157.

Loss of Methyl Radical: The loss of the methyl group (•CH₃, 15 Da) would yield a fragment at m/z ~269.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Proposed Structure Theoretical m/z
[M]⁺• [C₁₀H₉IO]⁺• 283.97
[M - CO]⁺• [C₉H₉I]⁺• 255.98
[M - I]⁺ [C₁₀H₉O]⁺ 145.06

X-ray Crystallography for Definitive Solid-State Structural Conformation

X-ray crystallography provides the most definitive structural evidence by mapping the precise positions of atoms in a single crystal. This technique yields unequivocal information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. However, were such an analysis to be performed, it would confirm the planarity of the aromatic ring, the conformation of the five-membered ring, and the precise intramolecular distances between the iodine, methyl, and carbonyl functional groups. For instance, a crystallographic study on a related substituted indole (B1671886) compound confirmed its triclinic crystal system and P-1 space group, providing detailed bond parameters that solidified its structural assignment. mdpi.com A similar analysis for the title compound would provide the ultimate proof of its structure.

Comprehensive Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the molecule's dipole moment. The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration. masterorganicchemistry.com Other key absorptions would include those for aromatic and aliphatic C-H stretches, as well as the C-I stretch at a lower frequency. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the aromatic ring vibrations and the C-I bond.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 3000 Medium Medium
C=O Stretch (Ketone) 1690 - 1715 Strong Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of a molecule with left- and right-circularly polarized light. saschirality.org These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the carbonyl group and the five-membered ring, meaning it cannot exist as a pair of enantiomers. Consequently, this compound will not exhibit a signal in a CD or ORD spectrum.

Therefore, chiroptical spectroscopy is not an applicable technique for the analysis of this compound in its native form. The technique would only become relevant if a chiral center were introduced into the molecule, for example, through a substitution reaction on the C2 position of the aliphatic ring, which would render the molecule chiral and amenable to analysis by these methods. aip.org

Computational Chemistry and Theoretical Studies of 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

There are currently no published molecular modeling studies focusing on the conformational analysis or intermolecular interactions of 7-Iodo-6-methyl-2,3-dihydroinden-1-one. Molecular modeling techniques could provide significant insights into the preferred three-dimensional structure of the molecule and how it interacts with other molecules of the same kind or with different molecules in its environment.

Prediction of Thermochemical and Kinetic Parameters for Chemical Reactions

Detailed predictions of thermochemical and kinetic parameters for chemical reactions involving this compound are not available. Computational studies are essential for determining parameters such as heats of formation, reaction enthalpies, and activation energies, which are crucial for understanding and predicting the compound's behavior in chemical reactions.

Investigations into Non-Covalent Interactions and Halogen Bonding Phenomena

While the presence of an iodine atom in this compound strongly suggests the potential for interesting non-covalent interactions, particularly halogen bonding, no specific investigations into these phenomena for this molecule have been reported. Halogen bonding is a significant directional interaction that can influence the crystal packing, molecular recognition, and biological activity of a compound. Theoretical studies would be instrumental in characterizing the nature and strength of any potential halogen bonds formed by this molecule.

Applications of 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One in Complex Organic Synthesis

As a Versatile Building Block for the Construction of Elaborate Polycyclic Architectures

The indanone core is a privileged scaffold found in numerous natural products and synthetically important molecules. nih.gov 7-Iodo-6-methyl-2,3-dihydroinden-1-one leverages this core structure, with the iodine atom providing a crucial site for elaboration through transition metal-catalyzed cross-coupling reactions. This allows for the fusion of additional rings and the construction of intricate polycyclic systems.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are paramount in this context. wikipedia.orgnih.govresearchgate.net The carbon-iodine bond at the 7-position is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. For instance, a Suzuki-Miyaura coupling with an appropriate arylboronic acid can introduce a new aryl group, which can then undergo intramolecular cyclization to form a larger polycyclic aromatic system. Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl substituent that can be a key component in subsequent cyclization or annulation reactions to build complex frameworks. wikipedia.orgorganic-chemistry.org

The general versatility of the indanone skeleton for annulation reactions, combined with the specific reactivity of the iodo group, makes this compound a powerful tool for synthetic chemists aiming to construct novel and elaborate polycyclic molecules. nih.gov

Table 1: Potential Cross-Coupling Reactions for Polycyclic Synthesis

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Structure Type
Suzuki-Miyaura Coupling Aryl- or Vinyl-boronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), Base Biaryl or Aryl-alkene linkage
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Aryl-alkyne linkage
Heck Coupling Alkene Pd catalyst, Base Aryl-alkene (styrenyl) linkage
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand, Base Aryl-amine linkage

Precursor in the Synthesis of Novel Indeno-Fused Heterocyclic Systems

The synthesis of fused heterocyclic compounds is a major focus of medicinal and materials chemistry. This compound serves as an excellent starting material for creating indeno-fused heterocycles. These syntheses can proceed through two main pathways: reactions involving the ketone and adjacent methylene (B1212753) group, or transformations utilizing the iodo substituent.

Annulation strategies starting from the indanone core often involve condensation reactions. For example, reaction with hydrazines can lead to the formation of indeno[1,2-c]pyrazoles, while condensation with aminopyrimidines can yield indeno-fused pyridopyrimidine scaffolds. nih.gov The α-position to the carbonyl can be functionalized, for instance by creating a 2-arylidene-1-indanone, which then acts as a Michael acceptor for annulation with various nucleophiles to build fused ring systems. nih.gov

Furthermore, the iodo group at the 7-position allows for the introduction of nitrogen, oxygen, or sulfur-containing groups via coupling reactions, which can then participate in cyclization to form a fused heterocycle. For example, a Buchwald-Hartwig amination followed by an intramolecular condensation could be employed to construct nitrogen-containing heterocyclic rings fused to the indanone backbone. This dual reactivity—at both the ketone and the aryl iodide—provides a modular approach to a wide variety of novel indeno-fused heterocyclic systems. nih.govresearchgate.net

Intermediate in the Total Synthesis of Analogues of Known Natural Products

The 1-indanone (B140024) motif is a key structural component in many bioactive natural products. nih.govresearchgate.net The ability to functionalize this core structure is crucial for the synthesis of natural products and their analogues, which are often developed to improve activity or explore structure-activity relationships.

This compound is an ideal intermediate for this purpose. The indanone core can be used to construct the basic skeleton of a target molecule. Subsequently, the iodo group can be transformed into a variety of other functional groups present in the natural product or a designed analogue. This late-stage functionalization is a highly efficient strategy in total synthesis.

For example, the iodine can be replaced with alkyl, alkenyl, or alkynyl groups through coupling reactions to match the substitution pattern of a natural product. wikipedia.org Alternatively, it can be converted to other functionalities such as hydroxyl, cyano, or carboxyl groups through various transformations. This versatility allows chemists to synthesize not only the natural product itself but also a library of analogues by modifying the 7-position, which would be difficult to achieve with a less functionalized starting material. This approach is instrumental in the development of new therapeutic agents based on natural product scaffolds. nih.govnih.gov

Utilization in the Development of Functional Organic Materials (Non-Biological Applications)

The development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often requires molecules with specific electronic and photophysical properties. These properties are typically achieved through the synthesis of extended π-conjugated systems.

This compound is a valuable building block for such materials. The aryl iodide functionality is a key precursor for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, which are fundamental methods for extending π-conjugation. wikipedia.orgnih.gov By coupling this indanone derivative with other aromatic or acetylenic building blocks, chemists can construct larger, rigid, and highly conjugated molecules.

The indanone core itself can influence the material's properties, such as its morphology in thin films and its charge-transport characteristics. The ketone group offers a site for further modification, potentially altering the electron-accepting nature of the molecule or providing a point of attachment for polymerization. The ability to create well-defined, conjugated oligomers and polymers from this starting material makes it a promising candidate for research into new functional organic materials for electronic applications. nih.gov

Table 2: Summary of Applications and Key Reactions

Application Area Key Structural Feature Utilized Relevant Synthetic Reactions Potential Product Class
Polycyclic Architectures Aryl Iodide Suzuki, Sonogashira, Heck Coupling Fused aromatic systems, Spirocycles
Indeno-fused Heterocycles Ketone/α-Methylene & Aryl Iodide Condensation, Annulation, Buchwald-Hartwig Amination Indeno-pyridines, Indeno-indoles, etc.
Natural Product Analogues Aryl Iodide for late-stage functionalization Cross-coupling, Nucleophilic substitution Modified natural product skeletons
Functional Organic Materials Aryl Iodide for π-system extension Suzuki, Sonogashira Coupling Conjugated oligomers and polymers

Future Research Directions and Unexplored Avenues in 7 Iodo 6 Methyl 2,3 Dihydroinden 1 One Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The advancement of organic synthesis is intrinsically linked to the development of methods that are not only efficient but also adhere to the principles of green chemistry, particularly atom economy. jocpr.comnumberanalytics.com Current routes to analogous halo-indanones often rely on classical multi-step syntheses, such as Friedel-Crafts cyclizations of substituted phenylpropionic acids or Sandmeyer reactions on amino-indanones, which can generate significant stoichiometric waste. researchgate.netresearchgate.net

Future research must prioritize the development of more direct and sustainable synthetic pathways. A primary objective will be the exploration of direct C-H iodination of the readily available precursor, 6-methyl-2,3-dihydroinden-1-one. Transition-metal-catalyzed C-H activation represents a powerful strategy for forging carbon-halogen bonds directly, bypassing the need for pre-functionalized substrates. rsc.org Investigating catalysts based on palladium, rhodium, or iridium could provide highly regioselective methods for introducing the iodine atom at the 7-position. rsc.org Furthermore, metal-free iodination protocols using hypervalent iodine reagents or electrochemistry offer environmentally benign alternatives that warrant thorough investigation. researchgate.netbabafaridgroup.edu.in

The ultimate goal is to devise a one-pot or tandem reaction sequence that constructs the functionalized indanone core with minimal purification steps and maximal incorporation of atoms from the starting materials into the final product. researchgate.net

Table 1: Comparison of Synthetic Approaches

ApproachDescriptionPotential AdvantagesKey Research Challenges
Traditional Multi-Step SynthesisClassical methods like Friedel-Crafts acylation followed by cyclization or Sandmeyer reaction on an amino-indanone precursor.Well-established procedures.Poor atom economy, multiple steps, use of harsh reagents (e.g., strong acids, nitrites).
Direct C-H IodinationCatalytic activation and functionalization of the C-H bond at the 7-position of 6-methyl-2,3-dihydroinden-1-one.High atom economy, reduced step count, potential for milder conditions. jk-sci.comAchieving high regioselectivity (7-position vs. other aromatic positions), catalyst cost and stability, overcoming electronic deactivation by the carbonyl group.
Convergent SynthesisCombining fragments via a late-stage coupling/cyclization reaction, such as a Suzuki coupling followed by an acid-promoted cyclization. researchgate.netModular approach allowing for rapid diversification.Requires synthesis of functionalized precursors, potential for side reactions.

Discovery of Unprecedented Chemical Transformations and Reactivity Modes

The 7-iodo-6-methyl-2,3-dihydroinden-1-one molecule is equipped with multiple reactive sites: the C-I bond, the ketone carbonyl, the α- and β-methylene groups, and the aromatic ring itself. The interplay between these functional groups could lead to the discovery of novel chemical transformations.

The aryl iodide moiety is a versatile handle for a vast array of transition-metal-catalyzed cross-coupling reactions . While standard couplings (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are predictable, future work should focus on more complex and unprecedented transformations. This includes exploring domino or cascade reactions where an initial coupling event at the C-I bond triggers subsequent intramolecular cyclizations or rearrangements, potentially involving the ketone or its enolate. rsc.org The use of palladium/norbornene cooperative catalysis, for example, could enable a cascade C-H acylation/alkylation to build complex polycyclic frameworks from the simple indanone starting material. rsc.org

Furthermore, the activation of the C-I bond through non-traditional means, such as photoredox catalysis or electrochemistry , could unlock new reactivity modes. nih.gov These methods can generate aryl radical or aryl radical cation intermediates under mild conditions, potentially leading to transformations that are inaccessible through conventional thermal methods. Another unexplored area is the use of the aryl iodide as both a reactant and a cocatalyst in cascade processes, a dual role that has been observed in other systems.

Table 2: Potential Novel Transformations

Transformation TypeDescriptionPotential Outcome
Domino Cross-Coupling/CyclizationAn intermolecular coupling at the C-I bond followed by an intramolecular reaction with the enolate or aromatic ring.Rapid construction of complex, fused polycyclic or spirocyclic systems. rsc.orgnih.gov
Photoredox-Mediated ReactionsActivation of the C-I bond using visible light and a photocatalyst to generate an aryl radical.Novel C-C and C-heteroatom bond formations under exceptionally mild conditions.
Ring Expansion/AnnulationTransition-metal-catalyzed insertion of alkenes or alkynes into the indanone core, influenced by the electronic nature of the substituents. nih.govAccess to fused seven-membered rings and other valuable carbocyclic frameworks.
Hypervalent Iodine ChemistryOxidative activation of the C-I bond to form hypervalent iodine(III/V) species, which can act as powerful electrophiles or oxidants. nih.govmdpi.comTransition-metal-free arylations and other unique functionalizations.

Implementation of Advanced Catalytic Systems for Selective Functionalization

Achieving high selectivity in the functionalization of this compound is a significant challenge that requires the implementation of advanced catalytic systems.

For reactions at the C-I bond, research should extend beyond palladium to other transition metals. Copper- and gold-catalyzed systems , for example, are gaining prominence for their unique reactivity profiles in cross-coupling reactions, often providing complementary selectivity to palladium. nih.govnih.gov Developing ligand-free copper systems or employing modern gold catalysts could provide more economical and sustainable methods for functionalizing the aryl iodide. researchgate.net

A particularly valuable and unexplored avenue is the asymmetric functionalization of the indanone core. The prochiral methylene (B1212753) group at the C-2 position is a prime target for enantioselective modification. Future research should focus on developing catalytic systems—both transition-metal-based and organocatalytic—for the asymmetric α-alkylation, -arylation, or -amination of the ketone. rsc.org Success in this area would provide access to chiral indanones, which are highly valuable building blocks in medicinal chemistry and materials science. acs.orgnih.gov Rhodium-catalyzed asymmetric cyclizations or isomerizations of related precursors have proven effective for generating chiral indanones and could be adapted for this system. beilstein-journals.orgorganic-chemistry.org

Table 3: Advanced Catalytic Systems and Their Applications

Catalytic SystemTarget TransformationRationale and Research Goal
Copper(I)/Ligand SystemsC-N, C-S, C-Si bond formation at the 7-position.Provide a lower-cost, sustainable alternative to palladium for cross-coupling reactions. nih.gov
Chiral Phosphoric Acids (Organocatalysis)Enantioselective aldol (B89426) or Mannich reactions at the α-position (C-2).Develop metal-free methods for creating stereocenters, leveraging hydrogen-bond-directing catalysis. rsc.org
Rhodium/Chiral Bisphosphine LigandsAsymmetric hydrogenation or conjugate addition to α,β-unsaturated derivatives.Create chiral centers at the β-position (C-3) with high enantioselectivity. acs.orgnih.gov
Dual Photoredox/Transition Metal CatalysisNovel cross-coupling reactions.Combine the mild activation of photoredox catalysis with the bond-forming efficiency of transition metals to achieve unprecedented transformations.

In-depth Investigations into Structure-Reactivity Relationships and Mechanistic Insights

A fundamental understanding of how the structure of this compound dictates its reactivity is crucial for the rational design of new reactions and catalysts. Future research should heavily incorporate computational chemistry , particularly Density Functional Theory (DFT), to probe its electronic properties. nih.govmanipal.edu

Computational studies can elucidate the ground-state geometry, molecular orbital energies, and charge distribution, providing insights into the relative reactivity of different sites. For instance, modeling can predict the energetic barriers for oxidative addition into the C-I bond versus C-H activation at other positions on the aromatic ring. Mechanistic investigations of potential reactions, such as catalytic cross-coupling or organocatalytic α-functionalization, can map out entire reaction pathways, identify transition states, and rationalize observed selectivities. manipal.edu

These theoretical predictions must be validated by rigorous experimental mechanistic studies . Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide crucial data on reaction orders, rate-determining steps, and the observation of key intermediates. A key question to address is the electronic interplay between the electron-donating methyl group and the electron-withdrawing, yet highly polarizable, iodine atom. Understanding how this unique substitution pattern influences the acidity of the α-protons, the nucleophilicity of the corresponding enolate, and the reactivity of the C-I bond is paramount for predicting and controlling its chemical behavior.

Table 4: Key Mechanistic Questions and Investigative Tools

Research QuestionComputational MethodExperimental Technique
What is the preferred site of electrophilic/nucleophilic attack?Calculation of electrostatic potential maps and Fukui functions.Competition experiments with various reagents.
What is the mechanism of a novel catalytic cross-coupling reaction?DFT modeling of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).Isolation and characterization of catalytic intermediates, kinetic isotope effect studies.
How do the substituents influence the pKa of the α-protons?Calculation of proton affinities and Gibbs free energy of deprotonation.H/D exchange rate studies monitored by NMR spectroscopy.
What is the transition state structure for an asymmetric functionalization?Transition state searching and analysis of non-covalent interactions between catalyst and substrate.Correlation of product enantioselectivity with catalyst structure (Hammett plots, etc.).

Q & A

Q. What synthetic strategies are recommended for preparing 7-Iodo-6-methyl-2,3-dihydroinden-1-one with high regioselectivity?

Electrophilic iodination of 6-methyl-2,3-dihydroinden-1-one using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 50–70°C ensures selective substitution at the activated aromatic position. Monitor reaction progress via TLC (hexane:EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution). Validate purity (>95%) using HPLC with a C18 column and UV detection at 254 nm. Document all steps rigorously to ensure reproducibility .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • NMR : 1H NMR (CDCl3) identifies the methyl group (δ 2.1–2.3 ppm, singlet) and aromatic proton adjacent to iodine (δ 8.0–8.2 ppm).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 272.08 (C10H9IO) with isotopic patterns matching iodine.
  • IR : Detect carbonyl stretch (1690–1710 cm⁻¹) and C-I bond (500–600 cm⁻¹). Cross-reference data with computational predictions (DFT-optimized structures) for validation .

Q. How can researchers optimize reaction conditions for functionalizing the ketone group in this compound?

Use sodium borohydride (NaBH4) in methanol for ketone reduction to the alcohol derivative (0°C, 2 hr). For oxidation, employ pyridinium chlorochromate (PCC) in dichloromethane. Monitor functionalization efficiency via comparative TLC and quantify yields using gravimetric analysis. Include inert atmosphere (N2/Ar) to prevent side reactions .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the structure-activity relationship (SAR) of this compound derivatives?

  • Synthesize analogs with halogens (Br, Cl) or methoxy groups at position 7.
  • Assess biological activity (e.g., antimicrobial IC50 via microdilution assays; anticancer potency via cell viability assays).
  • Perform 3D-QSAR modeling using molecular descriptors (Hammett σ, logP) to correlate substituent effects with activity. Validate models with leave-one-out cross-validation .

Q. How should contradictions between computational spectral predictions and experimental NMR data be resolved?

  • Re-optimize DFT parameters (B3LYP/6-311+G(d,p) basis set, solvent: chloroform).
  • Use 2D NMR (COSY, HMBC) to confirm coupling networks and assign ambiguous peaks.
  • Check for solvent-induced shifts or aggregation effects by repeating experiments in DMSO-d6 .

Q. What methodologies are effective for studying the compound’s stability under varying storage conditions?

Conduct accelerated degradation studies:

  • Thermal : Heat samples to 40°C, 60°C, and 80°C for 4 weeks.
  • Photolytic : Expose to UV light (254 nm) in quartz cells.
  • Hydrolytic : Test in pH 1.2 (HCl), 7.4 (PBS), and 9.0 (borate buffer). Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .

Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?

Employ asymmetric catalysis:

  • Chiral ligands : Use (R)-BINAP with Pd(OAc)2 for Suzuki-Miyaura coupling.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) in organic solvents. Determine enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or polarimetry .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

  • SPR spectroscopy : Immobilize target proteins on sensor chips to measure binding affinity (KD).
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: 1XYZ) to predict binding poses.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Methodological Guidelines

  • Reproducibility : Follow Beilstein Journal guidelines for documenting reaction conditions, characterization data, and purification methods .
  • Data Validation : Cross-check spectral assignments with X-ray crystallography (e.g., CCDC deposition) for ambiguous cases .
  • Ethical Compliance : Adhere to institutional protocols for biological testing and toxicological assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.